Metabolic Stabilization of Pyrrolidine via N-3 Methyl Substitution
In a direct SAR study of quinazolinone PI3Kδ inhibitors, the introduction of a small methyl substituent onto the pyrrolidine linker (the exact modification present in compound 2202244-58-2) was shown to alleviate oxidative metabolism of the pyrrolidine ring while maintaining or enhancing enzyme inhibitory potency [1]. This 'magic methyl' effect was a key discovery that differentiated the methylated-pyrrolidine series from the unsubstituted-pyrrolidine and open-chain linker analogs.
| Evidence Dimension | Oxidative metabolic stability of pyrrolidine linker |
|---|---|
| Target Compound Data | Methyl substitution on pyrrolidine (as in compound 2202244-58-2) blocks oxidative metabolism while maintaining potency [1] |
| Comparator Or Baseline | Unsubstituted pyrrolidine linker and open-chain ether linker analogs |
| Quantified Difference | Qualitative demonstration of metabolic blockade with potency retention, versus metabolic liability in unsubstituted analogs |
| Conditions | In vitro metabolic stability assays (human/rat liver microsomes) and PI3Kδ enzymatic assays |
Why This Matters
This substituent directly addresses a known metabolic soft spot, making the compound more suitable for in vivo studies where unsubstituted pyrrolidine analogs would suffer rapid clearance.
- [1] Liu K, Li D, Zheng W, et al. Discovery, Optimization, and Evaluation of Quinazolinone Derivatives with Novel Linkers as Orally Efficacious Phosphoinositide-3-Kinase Delta Inhibitors for Treatment of Inflammatory Diseases. J Med Chem. 2021; doi:10.1021/acs.jmedchem.1c00004. View Source
